

An In-depth Technical Guide to the Spectroscopic Data of Diosbulbin G

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diosbulbin G**, a clerodane diterpenoid isolated from Dioscorea bulbifera L. var sativa. The information is intended for researchers, scientists, and drug development professionals working with natural products.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Diosbulbin G**.

Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data for **Diosbulbin G** in DMSO-d₆



Position	δC (ppm)	δΗ (ppm), mult. (J in Hz)
1	28.5	1.95, m; 1.35, m
2	70.4	4.84, br t (4.8)
3	34.5	2.30, m; 1.65, m
4	40.2	3.46, dd (10.0, 4.5)
5	45.1	-
6	77.9	5.05, d (3.5)
7	36.8	2.15, m; 1.75, m
8	74.7	-
9	52.1	-
10	48.2	2.60, d (10.0)
11	25.8	2.45, m; 2.35, m
12	71.9	5.50, t (8.5)
13	125.1	-
14	108.2	6.55, br s
15	140.1	7.65, br s
16	143.5	7.72, br s
17	171.9	-
18	172.6	-
19	176.9	-
20-CH₃	18.1	1.15, d (7.0)
OAc	168.5, 20.8	2.05, s

Data sourced from Teponno et al., 2008.



Table 2: Mass Spectrometry and Infrared Spectroscopy Data for Diosbulbin G

Technique	Data	
HRESIMS	Molecular Formula: C23H26O10	
Calculated Mass: 462.1526		
IR (KBr, cm ⁻¹)	3500 (hydroxyl), 1740, 1730 (carbonyls), 872 (furan moiety)[1]	

Experimental Protocols

The methodologies described below are based on the procedures reported for the isolation and characterization of Bafoudiosbulbins, including **Diosbulbin G**[2].

2.1. Isolation of Diosbulbin G

- Extraction: The dried and pulverized bulbils of D. bulbifera L. var sativa were extracted twice with 80% methanol (MeOH) for 24 hours each time.
- Fractionation: The resulting filtrate was concentrated under reduced pressure. The residue
 was suspended in water and partitioned with ethyl acetate (EtOAc).
- Chromatography: The EtOAc soluble fraction was subjected to repeated column chromatography on silica gel to yield **Diosbulbin G**.

2.2. Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 500 MHz for proton and 125 MHz for carbon, respectively. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in ppm (δ) and are referenced to the solvent signals.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 was performed on a Bruker FTMS 4.7T BIOAPEXII spectrometer to determine the molecular
 formula[2].



 Infrared Spectroscopy: The IR spectrum was obtained using a potassium bromide (KBr) disc method.

Bioactivity and Signaling Pathway

Clerodane diterpenoids from Dioscorea species have been reported to exhibit a range of biological activities, including hepatotoxicity. Related compounds, such as Diosbulbin D, have been shown to induce apoptosis in human liver cells. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway that may be relevant to the biological activity of **Diosbulbin G**.



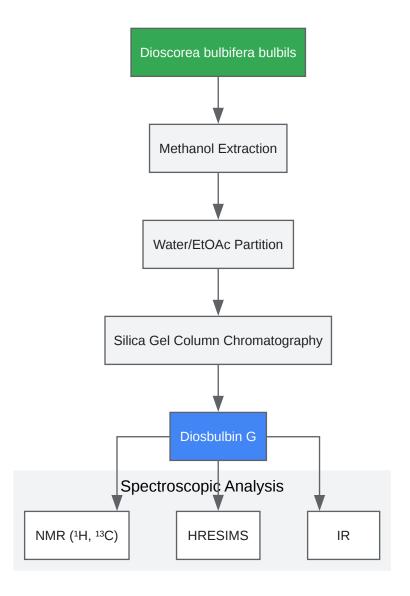
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Caption: Intrinsic apoptosis pathway potentially induced by **Diosbulbin G**.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the isolation and characterization of **Diosbulbin G**.





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Caption: Workflow for the isolation and analysis of **Diosbulbin G**.

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References

1. medchemexpress.com [medchemexpress.com]



- 2. researchgate.net [researchgate.net]
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